molecular formula C25H20N2O2 B15209748 N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide

Cat. No.: B15209748
M. Wt: 380.4 g/mol
InChI Key: CZVPOPJZDJORPD-JXMROGBWSA-N
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Description

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the cinnamyl and benzamide groups. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole ring. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(5-Cinnamylisoxazol-3-yl)phenyl)benzamide is unique due to its specific combination of the isoxazole ring with cinnamyl and benzamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[4-[5-[(E)-3-phenylprop-2-enyl]-1,2-oxazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C25H20N2O2/c28-25(21-11-5-2-6-12-21)26-22-16-14-20(15-17-22)24-18-23(29-27-24)13-7-10-19-8-3-1-4-9-19/h1-12,14-18H,13H2,(H,26,28)/b10-7+

InChI Key

CZVPOPJZDJORPD-JXMROGBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=CC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=CC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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